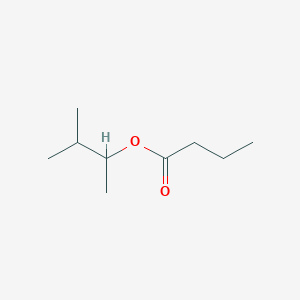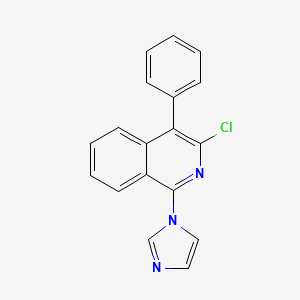
Climiqualine
Descripción general
Descripción
Climiqualina es un compuesto químico conocido por sus diversas aplicaciones en varios campos, incluyendo química, biología, medicina e industria. Se caracteriza por su estructura molecular única, que le permite participar en una variedad de reacciones químicas y exhibir actividades biológicas específicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Climiqualina se puede sintetizar a través de varios métodos. Una ruta sintética común implica el uso de cloro-1,3-dimetil-2-climiqualina como agente de condensación. La reacción típicamente implica hacer reaccionar ácido 4-cloro-3-sulfamoilbenzoico con N-amido-2-metilenoindolina o sus sales correspondientes en un solvente inerte a temperatura ambiente. La reacción se ve facilitada por una base orgánica, y el producto se purifica para obtener climiqualina .
Métodos de producción industrial
En entornos industriales, la producción de climiqualina sigue una ruta sintética similar, pero a mayor escala. El proceso está optimizado para un alto rendimiento, bajo costo y simplicidad, haciéndolo adecuado para la producción a gran escala. El uso de cloro-1,3-dimetil-2-climiqualina como agente de condensación asegura una síntesis eficiente con mínimos subproductos .
Análisis De Reacciones Químicas
Tipos de reacciones
Climiqualina experimenta varias reacciones químicas, incluyendo:
Oxidación: Climiqualina se puede oxidar bajo condiciones específicas para formar diferentes productos de oxidación.
Reducción: También se puede reducir para producir formas reducidas del compuesto.
Sustitución: Climiqualina participa en reacciones de sustitución, donde uno o más átomos en la molécula son reemplazados por otros átomos o grupos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de litio y aluminio.
Sustitución: Se emplean varios agentes halogenantes y nucleófilos en reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir diferentes derivados oxidados, mientras que la reducción puede producir varias formas reducidas de climiqualina.
Aplicaciones Científicas De Investigación
Climiqualina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en la síntesis orgánica y como bloque de construcción para moléculas más complejas.
Biología: Se estudia climiqualina por sus posibles actividades biológicas, incluidos sus efectos en los procesos celulares y su papel como sonda bioquímica.
Medicina: La investigación está en curso para explorar sus posibles aplicaciones terapéuticas, como su uso en el desarrollo de fármacos y como tratamiento para ciertas afecciones médicas.
Industria: Climiqualina se utiliza en la producción de varios productos químicos y materiales industriales, contribuyendo a los avances en la fabricación y la tecnología.
Mecanismo De Acción
El mecanismo de acción de climiqualina implica su interacción con dianas moleculares y vías específicas. Puede unirse a ciertas enzimas o receptores, modulando su actividad e influenciando varios procesos bioquímicos. Las dianas moleculares y las vías exactas dependen de la aplicación específica y el contexto en el que se utiliza climiqualina .
Comparación Con Compuestos Similares
Climiqualina se puede comparar con otros compuestos similares para destacar su singularidad:
Compuestos similares: Compuestos como indapamida y otros derivados de la quinolina comparten similitudes estructurales con climiqualina.
Singularidad: La estructura molecular única de climiqualina le permite exhibir propiedades químicas y biológicas distintas, lo que la hace valiosa para aplicaciones específicas para las que otros compuestos similares pueden no ser adecuados .
Propiedades
Número CAS |
55150-67-9 |
|---|---|
Fórmula molecular |
C18H12ClN3 |
Peso molecular |
305.8 g/mol |
Nombre IUPAC |
3-chloro-1-imidazol-1-yl-4-phenylisoquinoline |
InChI |
InChI=1S/C18H12ClN3/c19-17-16(13-6-2-1-3-7-13)14-8-4-5-9-15(14)18(21-17)22-11-10-20-12-22/h1-12H |
Clave InChI |
IDQGRVRLINQKBK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(N=C(C3=CC=CC=C32)N4C=CN=C4)Cl |
SMILES canónico |
C1=CC=C(C=C1)C2=C(N=C(C3=CC=CC=C32)N4C=CN=C4)Cl |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
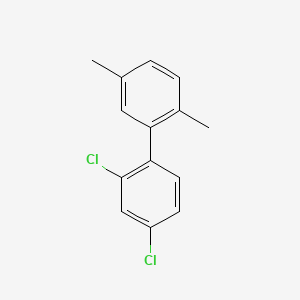
![1-[3-Nitro-4-(2-pyridylthio)phenyl]ethan-1-one](/img/structure/B1617867.png)
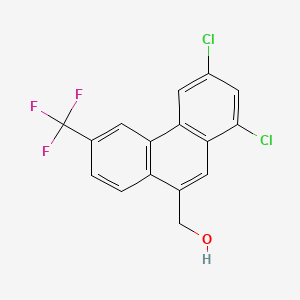
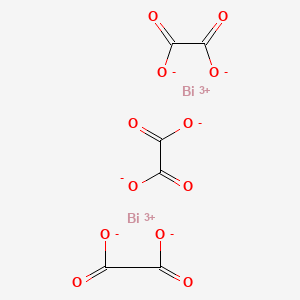

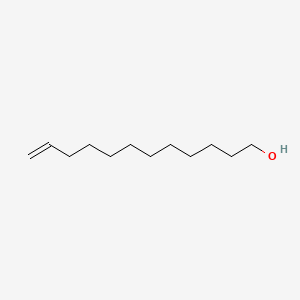
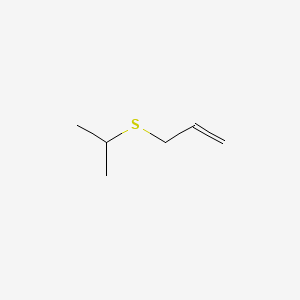
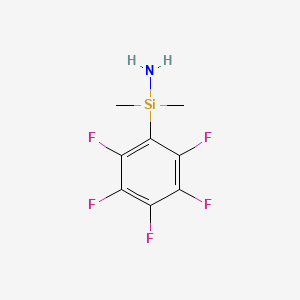
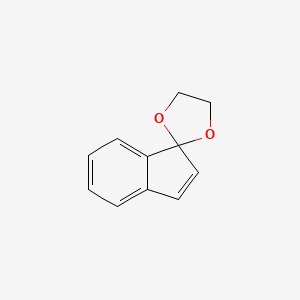
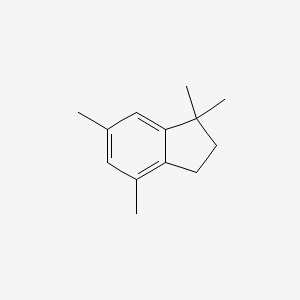
![1,5,5-Trimethylbicyclo[2.2.1]hept-2-YL acetate](/img/structure/B1617880.png)

